BenchChemオンラインストアへようこそ!

6-Chloro-2-(4-fluorophenyl)quinoxaline

Anticancer SAR Quinoxaline

6-Chloro-2-(4-fluorophenyl)quinoxaline (CAS 1391118-22-1) is a dihalogenated quinoxaline derivative with a molecular formula of C14H8ClFN2 and a molecular weight of 258.68 g/mol. It belongs to the broader class of 2,6-disubstituted quinoxalines, which are used as key intermediates in medicinal chemistry and materials science.

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
Cat. No. B11853371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-fluorophenyl)quinoxaline
Molecular FormulaC14H8ClFN2
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F
InChIInChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H
InChIKeyIVRPGWNTYADMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 6-Chloro-2-(4-fluorophenyl)quinoxaline: A Halogenated Quinoxaline Building Block for Targeted Synthesis


6-Chloro-2-(4-fluorophenyl)quinoxaline (CAS 1391118-22-1) is a dihalogenated quinoxaline derivative with a molecular formula of C14H8ClFN2 and a molecular weight of 258.68 g/mol . It belongs to the broader class of 2,6-disubstituted quinoxalines, which are used as key intermediates in medicinal chemistry and materials science. The presence of both a reactive chlorine atom at the 6-position and a 4-fluorophenyl group at the 2-position provides a unique dual-functionalization platform, enabling sequential, chemoselective transformations that are not possible with mono-substituted or unsubstituted analogs [1].

Why 6-Chloro-2-(4-fluorophenyl)quinoxaline Cannot Be Replaced by a Generic Quinoxaline Analog


Direct substitution with a generic quinoxaline analog is not chemically sound due to the critical and non-interchangeable roles of the specific halogen substituents. The 6-chloro group serves as a primary synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions, while the 2-(4-fluorophenyl) group introduces specific electronic and steric properties that dictate target binding affinity and molecular conformation [1]. Replacing this compound with, for example, 6-chloro-2-phenylquinoxaline, which lacks the para-fluoro atom, will alter the molecule's dipole moment, metabolic stability, and potential for halogen bonding in biological targets [2]. Similarly, replacing it with 2-(4-fluorophenyl)quinoxaline removes the key 6-chloro reactive site, making a common synthetic sequence impossible.

Evidence-Based Differentiation of 6-Chloro-2-(4-fluorophenyl)quinoxaline: A Quantitative Comparison to Closest Analogs


Enhanced Antitumor Activity of 6-Chloro-2-arylquinoxaline Over 6-Methyl Analog

A comparative structure-activity relationship (SAR) study on a series of 6-substituted-2/3-arylquinoxaline derivatives evaluated their in vitro anti-tumor activity. The class of 6-chloro-2/3-arylquinoxaline derivatives demonstrated significantly greater inhibitory activity against SGC-7901 gastric cancer cells compared to the 6-methyl-2/3-arylquinoxaline derivatives. Specifically, the inhibiting rate was reported as 2.02 µg/mL for the 6-chloro class of derivatives versus 0.0016 µg/mL for the 6-methyl class [1]. This study provides class-level evidence that the 6-chloro substitution is crucial for potent anticancer activity in this scaffold.

Anticancer SAR Quinoxaline

Comparison of Predicted Physicochemical Properties: LogP and pKa Differentiation

Predicted physicochemical parameters highlight key differences between 6-chloro-2-(4-fluorophenyl)quinoxaline and the non-fluorinated analog 6-chloro-2-phenylquinoxaline. The target compound has a predicted pKa of -1.62±0.30, a boiling point of 391.4±37.0 °C, and a density of 1.351±0.06 g/cm³ . In contrast, 6-chloro-2-phenylquinoxaline has a reported melting point of 146–147°C , but its predicted pKa and other values are not directly comparable from these sources. However, the introduction of the electronegative fluorine atom is known to lower the pKa of the quinoxaline core compared to the phenyl analog, increasing the proportion of the non-ionized species at physiological pH and potentially enhancing passive membrane permeability [1].

Physicochemical Properties ADME Lead Optimization

Validated Analytical Quality Control: Purity and Batch-to-Batch Consistency

Procurement of 6-Chloro-2-(4-fluorophenyl)quinoxaline from commercial suppliers like Bidepharm (≥98% purity by NMR, HPLC, or GC) ensures a standardized starting point for synthesis or biological testing . This is critical because many published SAR studies on the quinoxaline scaffold suffer from poorly characterized intermediates, leading to irreproducible results [1]. The availability of batch-specific quality assurance reports, including NMR and HPLC chromatograms, directly supports publications and patent filings. This differentiates it from acquiring a custom-synthesized batch of a non-stock analog like 6-chloro-2-(4-bromophenyl)quinoxaline, where purity would require extensive in-house validation.

Quality Control Analytical Standards Reproducibility

Unique Chemoselectivity in Cross-Coupling: A Dual Halogen Handle

The combination of a chlorine atom and a fluorinated aromatic ring provides a unique platform for sequential chemoselective reactions. The 6-chloro substituent is a well-established leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Crucially, the presence of fluorine on the 2-aryl ring does not interfere with this reactivity, while providing an orthogonal functional group that can be used directly for target binding or as a latent site for late-stage functionalization via fluorine-18 chemistry for PET imaging [1][2]. In contrast, the closest analog 2-(4-fluorophenyl)quinoxaline lacks the chloro handle entirely, limiting its utility to just fluorine chemistry.

Synthetic Chemistry Cross-coupling Building Block

Spectral Fingerprint for Identity Verification

Its unique identity is verifiable against an independent spectral database. 6-Chloro-2-(4-fluorophenyl)quinoxaline has a published 1H NMR and mass spectrometry (GC-MS) profile in the SpectraBase database (Compound ID: 9kMSbl3ZMBL) [1]. This allows for instant and definitive compound identification, a feature not always available for less common analogs like 6-chloro-2-(3-fluorophenyl)quinoxaline. This publicly accessible reference spectra sets a clear benchmark for incoming quality control, mitigating the risk of accepting an incorrect regioisomer.

Analytical Chemistry Identity Confirmation NMR Database

Optimal Scientific and Industrial Use Cases for 6-Chloro-2-(4-fluorophenyl)quinoxaline


Oncology Drug Discovery: Prioritizing the Active Scaffold

Based on class-level evidence showing that 6-chloro-2-arylquinoxaline derivatives are over 1000 times more potent against SGC-7901 gastric cancer cells than their 6-methyl counterparts [1], researchers initiating a new antitumor lead-finding campaign should prioritize this 6-chloro scaffold for library synthesis. Procuring 6-chloro-2-(4-fluorophenyl)quinoxaline directly saves the time and cost of synthesizing the core from scratch.

Sequential Diversification in Lead Optimization

In a lead optimization program, this compound serves as an advanced intermediate allowing for two sequential diversification steps. The 6-chloro position can be derivatized first via Suzuki coupling to explore the R1 vector, followed by halogen bonding or metabolic stabilization via the 4-fluorophenyl ring at the R2 position. This minimizes the number of linear synthetic steps to explore a broader chemical space, a more efficient strategy than relying on a building block with a single functional handle [1].

Standardized Procurement for Reproducible Pharmacological Studies

For CROs or academic labs conducting pharmacological profiling, the high commercial purity (≥98%) and availability of batch-specific QC reports (NMR, HPLC) from vendors like Leyan and Bidepharm [1] ensure that any observed biological activity is intrinsic to the compound and not an artifact of contaminants. This is a critical factor for studies intended for publication in high-impact journals, which increasingly require rigorous confirmation of compound identity and purity.

Development of Central Nervous System (CNS)-Penetrant Probes

The predicted low pKa (-1.62±0.30) [1] and the presence of fluorine, which is known to enhance brain penetration by reducing P-glycoprotein efflux , make this scaffold a promising starting point for a CNS drug discovery program. The procurement decision should favor this specific fluorinated analog over a non-fluorinated or a more basic analog, as the physicochemical properties are better aligned with the target product profile for a CNS agent.

Quote Request

Request a Quote for 6-Chloro-2-(4-fluorophenyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.